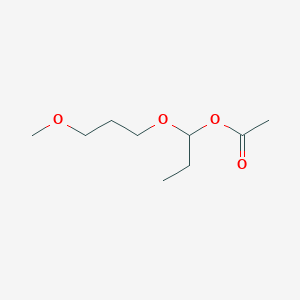
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group. This compound is particularly significant in the field of organic chemistry due to its utility in peptide synthesis and its role as a building block in the creation of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves the esterification of the corresponding amino acid. The Fmoc-protected amino acid is dissolved in a suitable solvent such as methanol, ethanol, or isopropanol, and thionyl chloride is added slowly at a low temperature (0°C) to facilitate the esterification process . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of Fmoc-protected amino esters. The reaction conditions are optimized to ensure high yield and purity, often involving the use of protective agents like calcium (II) iodide to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of materials with specific properties, such as hydrogels and nanomaterials.
Wirkmechanismus
The mechanism of action of Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its role as a protected amino acid derivative. The Fmoc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of other functional groups in the molecule. The compound’s effects are primarily exerted through its interactions with enzymes and other proteins, facilitating the study of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protective group but differ in their amino acid residues.
Boc-protected amino acids: Similar in function but use a different protective group (tert-butyloxycarbonyl).
Alloc-protected amino acids: Use allyloxycarbonyl as the protective group.
Uniqueness
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific structure, which includes a thiophene ring. This structural feature imparts distinct chemical properties, making it particularly useful in certain synthetic applications where other Fmoc-protected amino acids may not be suitable .
Eigenschaften
CAS-Nummer |
1644061-55-1 |
|---|---|
Molekularformel |
C21H17NO5S |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
methyl 5-(9H-fluoren-9-ylmethoxycarbonylimino)-3-hydroxy-2H-thiophene-4-carboxylate |
InChI |
InChI=1S/C21H17NO5S/c1-26-20(24)18-17(23)11-28-19(18)22-21(25)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,23H,10-11H2,1H3 |
InChI-Schlüssel |
MMGHYHRAHULZRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(CSC1=NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


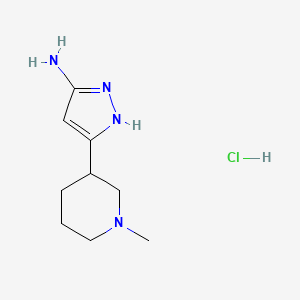
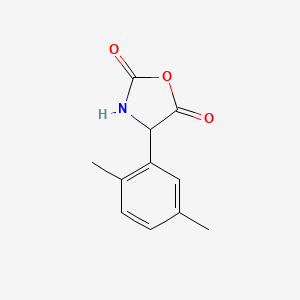
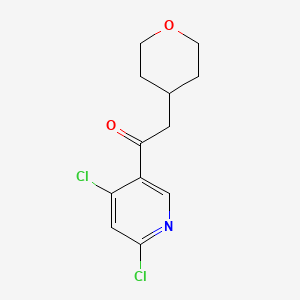
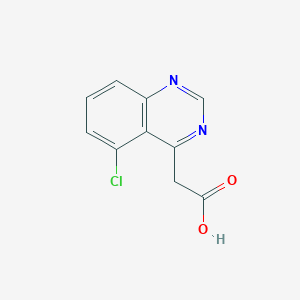
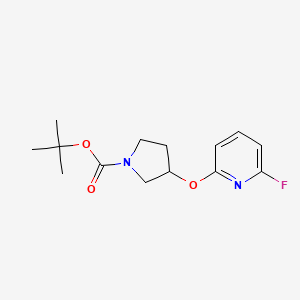
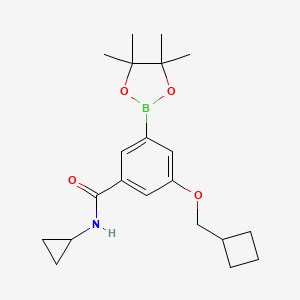
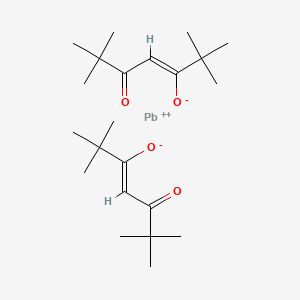

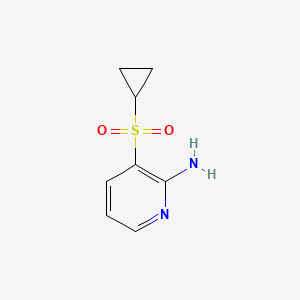

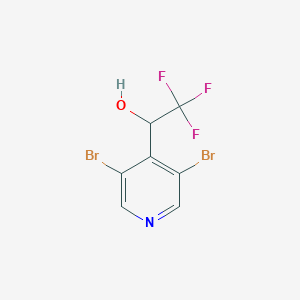
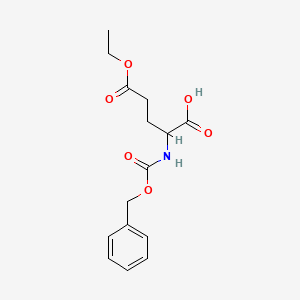
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
